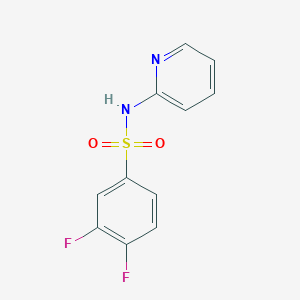
3,4-difluoro-N-(pyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIFLUORO-N-(2-PYRIDINYL)BENZENESULFONAMIDE is a chemical compound with the molecular formula C11H8F2N2O2S It is characterized by the presence of two fluorine atoms on the benzene ring and a pyridine moiety attached to the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIFLUORO-N-(2-PYRIDINYL)BENZENESULFONAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzenesulfonyl chloride and 2-aminopyridine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 3,4-difluorobenzenesulfonyl chloride is added dropwise to a solution of 2-aminopyridine and triethylamine in dichloromethane at low temperature. The reaction mixture is then stirred at room temperature for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-DIFLUORO-N-(2-PYRIDINYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,4-DIFLUORO-N-(2-PYRIDINYL)BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound is employed in chemical biology for the study of protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 3,4-DIFLUORO-N-(2-PYRIDINYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The pyridine moiety can participate in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
3,4-DIFLUOROBENZENESULFONAMIDE: Lacks the pyridine moiety, making it less versatile in biological applications.
2,4-DIFLUORO-N-(2-METHOXY-5-PYRIDINYL)BENZENESULFONAMIDE: Contains a methoxy group, which can alter its electronic properties and binding affinity.
2,4-DIFLUORO-N-(4-METHYL-2-PYRIDINYL)BENZENESULFONAMIDE: The presence of a methyl group can affect its steric interactions and solubility.
Uniqueness
3,4-DIFLUORO-N-(2-PYRIDINYL)BENZENESULFONAMIDE is unique due to the combination of fluorine atoms and a pyridine moiety, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C11H8F2N2O2S |
|---|---|
Molecular Weight |
270.26 g/mol |
IUPAC Name |
3,4-difluoro-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H8F2N2O2S/c12-9-5-4-8(7-10(9)13)18(16,17)15-11-3-1-2-6-14-11/h1-7H,(H,14,15) |
InChI Key |
PJNOSWQHGNRTMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-bromophenoxy)methyl]-N-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)furan-2-carboxamide](/img/structure/B10964505.png)
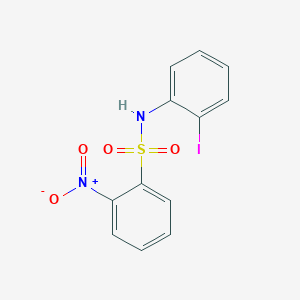
![3-chloro-N-[3-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B10964517.png)
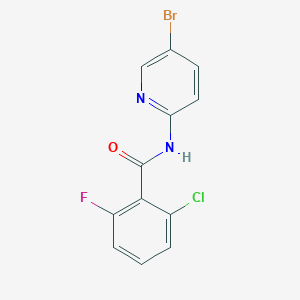
![2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B10964523.png)
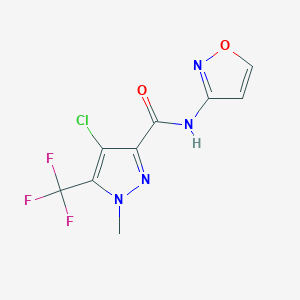
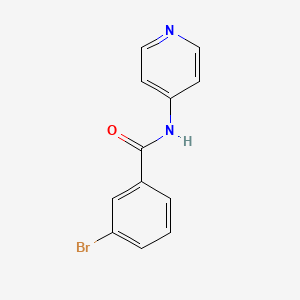
![[4-(Pyrimidin-2-yl)piperazin-1-yl][5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10964545.png)
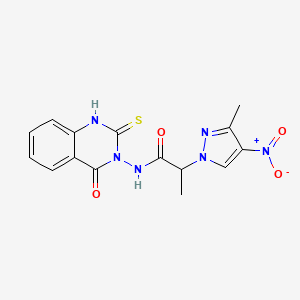
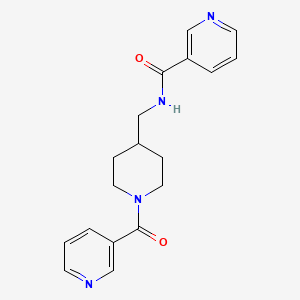
![ethyl (2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10964562.png)
![1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide](/img/structure/B10964575.png)
![2-[4-(4-tert-butylbenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B10964577.png)
